N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]-3-(trifluoromethyl)benzamide
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Overview
Description
“N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]-3-(trifluoromethyl)benzamide” is a chemical compound with interesting biological properties that have been studied in various fields of research and industry. It is a derivative of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide . These derivatives have been designed and synthesized for the treatment of Alzheimer’s disease (AD) as acetylcholinesterase inhibitors (AChEIs) .
Synthesis Analysis
The synthesis of these compounds involves designing and creating a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives . The bioactivities of these synthesized compounds were evaluated by the Ellman’s method .Molecular Structure Analysis
The molecular formula of “this compound” is C22H20F3N5O and it has a molecular weight of 427.431.Chemical Reactions Analysis
The synthesized compounds displayed moderate acetylcholinesterase inhibitory activities in vitro . Among them, compound 6g exhibited the most potent inhibitory activity against AChE .Scientific Research Applications
Synthesis and Biological Evaluation
N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]-3-(trifluoromethyl)benzamide and its derivatives have been synthesized and evaluated for their biological activities across various studies, focusing primarily on anticancer, antimicrobial, and anti-inflammatory applications, among others. These compounds are part of broader research efforts into pyrazolopyrimidine and pyrimidine derivatives, which are recognized for their potential pharmacological properties.
Anticancer and Anti-5-lipoxygenase Agents
Pyrazolopyrimidines derivatives have been synthesized and assessed for their cytotoxicity against cancer cell lines and 5-lipoxygenase inhibition activities. The structure-activity relationship (SAR) analysis revealed insights into their potential mechanisms of action and provided a basis for further optimization (Rahmouni et al., 2016).
Antiviral Activities
Derivatives of benzamide-based 5-aminopyrazoles have been synthesized and shown remarkable activity against the influenza A virus (H5N1), indicating their potential as antiviral agents. The synthesis route and structural characterization underscore their significance in developing new antiviral therapies (Hebishy et al., 2020).
Electron Transporting Materials
Pyrimidine-containing compounds have been explored for their electronic properties, specifically as electron transporting materials in organic light-emitting devices (OLEDs). Their synthesis and characterization revealed high electron mobility and favorable electronic affinity, making them suitable for applications in electronic and photonic devices (Yin et al., 2016).
Antimicrobial Activities
The synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives and their evaluation for antibacterial activity highlight the potential of these compounds in addressing bacterial infections. The structural diversity and biological efficacy suggest a promising avenue for the development of new antimicrobial agents (Rostamizadeh et al., 2013).
Mechanism of Action
Target of Action
The primary target of N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]-3-(trifluoromethyl)benzamide is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in learning and memory .
Mode of Action
This compound acts as an inhibitor of AChE . By inhibiting AChE, it prevents the breakdown of acetylcholine, thereby increasing the concentration of acetylcholine in the brain . This compound exhibits both competitive and non-competitive inhibition against AChE .
Biochemical Pathways
The inhibition of AChE leads to an increase in acetylcholine levels, which can enhance cognitive functions . This is particularly relevant in conditions like Alzheimer’s disease, where there is a deficiency of acetylcholine .
Result of Action
The result of the action of this compound is an increase in acetylcholine levels in the brain, which can lead to improved cognitive function . This makes it a potential therapeutic agent for diseases characterized by a deficiency of acetylcholine, such as Alzheimer’s disease .
Future Directions
Biochemical Analysis
Biochemical Properties
N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]-3-(trifluoromethyl)benzamide has been found to interact with acetylcholinesterase (AChE), an enzyme crucial for the regulation of acetylcholine levels in the brain . The compound acts as an inhibitor of AChE, reducing its activity and thereby increasing acetylcholine levels .
Cellular Effects
In cellular models, this compound has shown to influence cell function by modulating acetylcholine levels. This modulation can impact various cellular processes, including cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to AChE, inhibiting its activity . This inhibition can be both competitive and non-competitive, as indicated by kinetic studies .
Dosage Effects in Animal Models
In animal models of epilepsy, this compound has shown anticonvulsant activity
Properties
IUPAC Name |
N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3N5O/c23-22(24,25)17-6-4-5-16(13-17)20(31)28-18-14-26-21(27-15-18)30-11-9-29(10-12-30)19-7-2-1-3-8-19/h1-8,13-15H,9-12H2,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJMGIAVTHJGNQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=C(C=N3)NC(=O)C4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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